N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a nitrothiophene moiety, and a methanesulfonyl group
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it useful in the synthesis of dyes.
Polymers: Can be incorporated into polymer matrices to impart specific properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities against rice bacterial leaf blight caused by the pathogen xanthomonas oryzaepv .
Mode of Action
It is known that similar compounds can inhibit the production of extracellular polysaccharide (eps), which is crucial for the survival and virulence of certain bacteria .
Biochemical Pathways
Similar compounds have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
Result of Action
Similar compounds have been found to improve the chlorophyll content and restrain the increase in the malondialdehyde (mda) content in rice to considerably reduce the amount of damage caused by xoo .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been found to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrothiophene Moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
- **N-[(2Z)-4-(4-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide
Uniqueness
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is unique due to its combination of a benzothiazole ring, a nitrothiophene moiety, and a methanesulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S3/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXUWLEDGHQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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